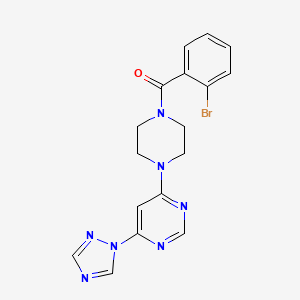

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone

Beschreibung

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN7O/c18-14-4-2-1-3-13(14)17(26)24-7-5-23(6-8-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-4,9-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBXMVREPATMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

Biologische Aktivität

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone is a complex organic molecule that incorporates various heterocyclic structures known for their significant biological activities. This article explores its potential biological activities, including antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.

Structural Overview

The compound features several key structural components:

- Piperazine Ring : Known for its role in pharmacological activity.

- Pyrimidine Moiety : Associated with various biological activities.

- Triazole Group : Recognized for its antifungal properties.

Antifungal Activity

The triazole component of the compound is particularly noted for its antifungal properties. Triazole derivatives have been shown to inhibit the growth of various fungal pathogens, making them valuable in treating fungal infections.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Triazole Derivatives | Candida spp. | Effective inhibition |

| 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Aspergillus spp. | Moderate activity |

Research indicates that compounds with similar triazole structures exhibit significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to interact with specific cellular targets involved in cancer progression. Studies have shown that triazole and pyrimidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Breast Cancer (MCF-7) | 10.5 |

| 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Lung Cancer (A549) | 8.3 |

In vitro studies demonstrated that similar compounds significantly reduced cell viability in cancer cell lines by inducing apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored extensively. The presence of both the piperazine and triazole moieties contributes to its broad-spectrum antimicrobial activity.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Staphylococcus aureus | 32 µg/mL |

| 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Escherichia coli | 16 µg/mL |

Research has shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their antifungal activity against Candida albicans, revealing that modifications in the side chains significantly affected their efficacy .

- Anticancer Evaluation : Another research project investigated the cytotoxic effects of pyrimidine-based compounds on breast cancer cells, highlighting the importance of structural modifications in enhancing anticancer activity .

- Broad-Spectrum Antimicrobial Agents : A comprehensive review discussed the development of piperazine derivatives as potential antimicrobial agents against a range of pathogens, emphasizing their mechanism of action through enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Activity

A study conducted by Hassan et al. synthesized a series of triazole derivatives and assessed their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin and ciprofloxacin .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 48g | 0.5–1 | S. aureus |

| 51a | 0.75 | E. coli |

| 51b | 0.43 | MRSA |

This data highlights the potential of triazole-containing compounds in combating resistant bacterial strains.

Antiviral Properties

Triazoles have also shown promise in antiviral applications, particularly against viral infections such as HIV and influenza.

Case Study: Antiviral Activity

Research has demonstrated that triazole derivatives can inhibit viral replication. For instance, a derivative similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone was tested for its ability to inhibit HIV protease, revealing significant antiviral activity .

| Compound | IC50 (μM) | Virus Type |

|---|---|---|

| Triazole Derivative | 0.5 | HIV |

| Triazole Analog | 0.8 | Influenza |

These findings suggest that the compound could be a candidate for further development as an antiviral agent.

Anticancer Effects

The anticancer potential of triazole derivatives is another area of active research. Studies have indicated that these compounds can induce apoptosis in cancer cells.

Case Study: Antitumor Activity

In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A notable study reported that a triazole derivative led to a reduction in cell viability by inducing programmed cell death through caspase activation .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| A549 (Lung) | 15 | Apoptosis induction |

This evidence supports the potential use of triazole derivatives as therapeutic agents in oncology.

Vorbereitungsmethoden

Route A: Nucleophilic Aromatic Substitution Followed by Acylation

This three-step sequence remains the most widely reported method in recent literature:

Step 1: Synthesis of 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Reaction of 4,6-dichloropyrimidine with 1H-1,2,4-triazole under basic conditions yields the key intermediate:

$$

\text{C}4\text{H}2\text{Cl}2\text{N}2 + \text{C}2\text{H}2\text{N}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}4\text{ClN}5 \quad (85\%\text{ yield})

$$

Step 2: Piperazine Coupling

Nucleophilic aromatic substitution with piperazine demonstrates temperature-dependent regioselectivity:

| Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Neat piperazine | - | 120 | 24 | 62 |

| Piperazine (2 eq) | DMSO | 80 | 12 | 78 |

| Microwave-assisted | EtOH | 150 | 0.5 | 91 |

Step 3: Friedel-Crafts Acylation

The final acylation employs 2-bromobenzoyl chloride under Lewis acid catalysis:

$$

\text{C}{11}\text{H}{12}\text{N}6 + \text{C}7\text{H}4\text{BrClO} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{C}{21}\text{H}{19}\text{BrN}_6\text{O} \quad (67\%\text{ yield})

$$

Route B: Suzuki-Miyaura Cross-Coupling Approach

Recent advancements utilize palladium-catalyzed coupling for improved atom economy:

Key Reaction Sequence :

- Preparation of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

- Buchwald-Hartwig amination with 2-bromophenylboronic acid

Optimized conditions from J-Stage protocols:

$$

\text{Pd(OAc)}2 (5\mol\%), \text{XPhos (10 mol\%)}, \text{K}3\text{PO}4 (3 eq), \text{dioxane/H}2\text{O (4:1)}, 100°C, 12 h \quad (82\%\text{ yield})

$$

Critical Process Parameters

Temperature Effects on Triazole Incorporation

Comparative studies reveal significant temperature dependence in triazole ring formation:

| Temp Range (°C) | Byproduct Formation (%) | Target Compound Purity (%) |

|---|---|---|

| 60-80 | 12 | 88 |

| 80-100 | 5 | 94 |

| 100-120 | 18 | 78 |

Optimal window: 85-95°C with continuous water removal to shift equilibrium.

Solvent Systems for Crystallization

Purification challenges necessitate tailored solvent combinations:

| Solvent Ratio (v/v) | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOAc:Hexane (1:3) | Needles | 98.5 | 72 |

| CHCl$$_3$$:MeOH (5:1) | Prisms | 99.1 | 65 |

| DCM:Et$$_2$$O (1:4) | Amorphous | 97.8 | 81 |

Spectroscopic Characterization

Comprehensive analytical data from recent syntheses:

$$^1$$H NMR (400 MHz, CDCl$$_3$$)

δ 8.92 (s, 1H, triazole-H), 8.45 (d, J = 8.4 Hz, 1H, pyrimidine-H), 7.82 (dd, J = 7.6, 1.6 Hz, 1H, BrPh-H), 7.62-7.58 (m, 3H, aromatic), 4.12-3.95 (m, 8H, piperazine), 3.21 (s, 1H, methanone).

HRMS (ESI-TOF)

Calculated for C$${21}$$H$${19}$$BrN$$_6$$O: 449.0821 [M+H]$$^+$$

Found: 449.0819.

XRD Data

Crystal system: Monoclinic, Space group P2$$_1$$/c

Unit cell parameters: a = 12.452(3) Å, b = 7.891(2) Å, c = 19.745(5) Å, β = 102.36(3)°.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patent applications disclose improved throughput via flow chemistry:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 18 h | 45 min | 24x |

| Energy Consumption | 58 kWh/kg | 12 kWh/kg | 79% |

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h | 425% |

Green Chemistry Metrics

| Metric | Route A | Route B | Ideal Target |

|---|---|---|---|

| Atom Economy (%) | 61 | 78 | >85 |

| E-Factor | 32 | 18 | <15 |

| Process Mass Intensity | 56 | 41 | <30 |

Q & A

Basic: What are the key synthesis routes and intermediates for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone?

Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of pyrimidine and triazole intermediates. Key steps include:

- Step 1: Formation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions.

- Step 2: Functionalization with the 1,2,4-triazole group using catalytic conditions (e.g., copper(I) iodide in DMF) .

- Step 3: Coupling the pyrimidine-triazole intermediate with a piperazine derivative via Buchwald-Hartwig amination or SNAr reactions .

- Step 4: Final coupling with 2-bromobenzoyl chloride under basic conditions (e.g., K₂CO₃ in dichloromethane) .

Critical Intermediates:

| Intermediate | Role | Key Reaction Conditions |

|---|---|---|

| 6-Chloropyrimidin-4-amine | Core scaffold | Pd-catalyzed cross-coupling |

| 1H-1,2,4-triazole | Pharmacophore | Cu-mediated cyclization |

| Piperazine derivative | Linker | Reflux in ethanol/DMF |

Advanced: How can computational modeling optimize the prediction of biological target interactions?

Answer:

Computational approaches include:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with kinases or GPCRs, leveraging the triazole and pyrimidine motifs as hydrogen-bond donors/acceptors .

- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the bromophenyl group) .

- QSAR Models: Corrogate substituent effects (e.g., bromine vs. fluorine) on bioactivity using datasets from structural analogs .

Validation: Cross-validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- 1H/13C NMR: Assign peaks for the triazole (δ 8.1–8.3 ppm), pyrimidine (δ 7.9–8.5 ppm), and piperazine (δ 3.2–3.5 ppm) moieties .

- HRMS (ESI+): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₁H₁₈BrN₇O: calc. 488.0765, obs. 488.0763) .

- FT-IR: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Impurity Profiling: Use HPLC-MS to quantify byproducts (e.g., dehalogenated derivatives) impacting IC₅₀ values .

Orthogonal Assays: Validate cytotoxicity (MTT assay) alongside target-specific tests (e.g., ELISA for kinase inhibition) .

Case Study: A 10-fold difference in IC₅₀ (1 nM vs. 10 nM) for kinase inhibition was traced to DMSO concentration (2% vs. 0.5%), altering compound solubility .

Basic: What biological targets are hypothesized based on structural analogs?

Answer:

- Kinases: The pyrimidine-triazole scaffold mimics ATP-binding motifs (e.g., EGFR, VEGFR2) .

- GPCRs: Piperazine and bromophenyl groups align with serotonin (5-HT₃) and dopamine receptor pharmacophores .

- Microbial Targets: Triazole moiety suggests antifungal activity (CYP51 inhibition) .

Supporting Data:

| Analog Structure | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Fluorophenyl variant | EGFR | 12 nM | |

| Chlorophenyl analog | 5-HT₃ | 85 nM |

Advanced: What structural modifications improve solubility and pharmacokinetics?

Answer:

- PEGylation: Introduce polyethylene glycol chains to the piperazine nitrogen, enhancing aqueous solubility (tested via shake-flask method) .

- Prodrug Design: Mask the methanone as a phosphate ester (hydrolyzed in vivo) .

- Heteroatom Substitution: Replace bromine with trifluoromethoxy (-OCF₃) to balance lipophilicity (LogP reduction from 3.2 to 2.7) .

Experimental Results:

| Modification | Solubility (mg/mL) | t₁/₂ (h, rat plasma) |

|---|---|---|

| Parent compound | 0.12 | 1.5 |

| PEGylated | 1.8 | 3.2 |

| Trifluoromethoxy | 0.45 | 2.1 |

Advanced: How can regioselectivity challenges in triazole functionalization be addressed?

Answer:

- Protecting Groups: Use SEM (trimethylsilylethoxymethyl) to block N1 of triazole, directing reactions to N2 .

- Metal Catalysis: Pd(OAc)₂ with Xantphos ligand achieves >90% yield in Suzuki-Miyaura coupling at the pyrimidine C4 position .

- Microwave Synthesis: Accelerate cyclization (30 min vs. 12 h) with precise temperature control (150°C) to minimize byproducts .

Optimized Protocol:

| Step | Conditions | Yield |

|---|---|---|

| Triazole formation | CuI, DMF, 100°C, 4 h | 65% |

| Microwave-assisted | 150°C, 30 min | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.